Testolactone

Enzyme Kinetics Mechanism of Action Irreversible Inhibition

Testolactone is a first-generation, irreversible, steroidal aromatase inhibitor distinguished by its unique six-membered D-ring lactone—a scaffold absent in non-steroidal AIs like anastrozole or letrozole. Its well-characterized weak potency (IC50 130 μM, kinact 0.36×10⁻³ sec⁻¹) makes it an ideal negative control and benchmark for calibrating aromatase inhibition assays. Researchers in medicinal chemistry and oncology pharmacology rely on this compound for SAR studies, molecular docking of novel lactone-based analogs, and as a historical reference point for evaluating next-generation AI efficacy. Procure this essential reference standard to advance your aromatase research with a structurally and mechanistically unique tool.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
CAS No. 968-93-4
Cat. No. B1683771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTestolactone
CAS968-93-4
SynonymsFludestrin;  therapeutic testolactone. US brand name: Teslac. Abbreviation: TL. Code name: SQ9538.
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
InChIKeyBPEWUONYVDABNZ-DZBHQSCQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 125 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble (27.4 mg/L)
SLIGHTLY SOL IN WATER & BENZYL ALCOHOL;  SOL IN ALC & CHLOROFORM;  INSOL IN ETHER & SOLVENT HEXANE
2.30e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Testolactone (CAS 968-93-4): A First-Generation, Irreversible Steroidal Aromatase Inhibitor for Niche Research Applications


Testolactone (brand name Teslac) is a synthetic antineoplastic agent classified as a first-generation, non-selective, irreversible steroidal aromatase inhibitor (AI) [1]. It was historically used for the palliative treatment of advanced breast cancer in postmenopausal women [2]. Its chemical structure is unique among AIs, possessing a six-membered lactone D-ring instead of the typical five-membered carbocyclic ring found in androgens [3]. Despite its weak potency compared to later-generation AIs, its irreversible mechanism provides a long-lasting inhibition of estrogen synthesis that persists after drug withdrawal [4].

Why Testolactone Cannot Be Substituted by Other Aromatase Inhibitors in Niche Research and Industrial Settings


Direct substitution of Testolactone with other aromatase inhibitors, particularly more potent third-generation agents like anastrozole or letrozole, fails for specific research and industrial applications due to critical differences in mechanism, selectivity, and structural class. Testolactone is an irreversible, steroidal inhibitor, whereas anastrozole and letrozole are reversible, non-steroidal inhibitors [1]. This mechanistic dichotomy leads to distinct kinetic and off-target profiles. Furthermore, its unique D-ring lactone structure offers a distinct scaffold for medicinal chemistry and SAR studies that cannot be replicated by non-steroidal alternatives [2]. The following evidence demonstrates that Testolactone's specific properties, while a weakness in clinical practice, are its primary value proposition in specialized scientific contexts.

Quantitative Evidence Differentiating Testolactone from Closest Analogs


Mechanism of Irreversible Aromatase Inhibition vs. Reversible Non-Steroidal Inhibitors

Unlike the reversible, competitive non-steroidal aromatase inhibitors anastrozole and letrozole, testolactone functions as an irreversible inhibitor. In vitro studies demonstrate that its aromatase inhibition is noncompetitive and irreversible [1]. This is supported by kinetic parameters: testolactone exhibits an inactivation rate constant (kinact) of 0.36 × 10⁻³ sec⁻¹ and a Ki of 35 μM for aromatase [2]. This irreversible mechanism is a defining feature of its steroidal class and leads to a persistent reduction in estrogen synthesis even after the drug is cleared from the system [1].

Enzyme Kinetics Mechanism of Action Irreversible Inhibition

Comparative In Vitro Potency and Selectivity Profile vs. Aminoglutethimide

In a direct comparative in vitro study using hamster ovarian tissue, testolactone was found to be the least potent aromatase inhibitor among four tested agents, with an IC50 for estrogen production of 130 μM [1]. For comparison, the other agents' IC50 values were: CGS 16949A (0.03 μM), 4-OH-androstenedione (0.88 μM), and aminoglutethimide (13 μM). Critically, due to its low potency, the study was unable to obtain conclusive data on its selectivity for aromatase over other steroidogenic enzymes, unlike the other compounds [1].

In Vitro Pharmacology Potency Selectivity

Clinical Efficacy in Advanced Breast Cancer: Objective Response Rates

The clinical efficacy of testolactone in advanced breast cancer was quantified in a randomized clinical trial by the Cooperative Breast Cancer Group. The trial reported an objective remission rate of 18% for testolactone, which was lower than the 28% remission rate observed for calusterone, another steroidal agent [1]. The official prescribing information for Teslac® indicates an overall effectiveness rate of approximately 15% in patients with advanced or disseminated mammary cancer [2].

Clinical Efficacy Breast Cancer Response Rate

Unique D-Ring Lactone Structure: A Scaffold for SAR and Novel Inhibitor Design

Testolactone possesses a unique six-membered lactone D-ring, replacing the standard five-membered carbocyclic D-ring found in testosterone and other steroidal AIs like exemestane [1]. This structural feature has been exploited as a scaffold for developing novel aromatase inhibitors. For example, hemisynthesis of nitrogen-containing analogs (testolactam and testololactam) revealed binding free energies (ΔGb) of -9.85 kcal/mol with aromatase (CYP19) in molecular docking studies [2].

Medicinal Chemistry Structural Biology Scaffold

Optimal Scientific and Industrial Applications for Testolactone Based on Differentiated Properties


Use as a Low-Potency, Irreversible Aromatase Inhibitor Control in In Vitro Enzyme Assays

Researchers studying aromatase inhibition can use testolactone as a benchmark for weak, irreversible inhibition. Its well-defined IC50 of 130 μM and its irreversible mechanism, confirmed by a kinact of 0.36 × 10⁻³ sec⁻¹ [1], make it an ideal negative control or a reference compound for calibrating assays designed to detect more potent, reversible inhibitors [2]. This application is directly supported by quantitative in vitro data from direct comparative studies.

Scaffold for Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The unique six-membered lactone D-ring of testolactone distinguishes it from other steroidal aromatase inhibitors like exemestane [3]. This structural feature provides a distinct chemical scaffold for designing and synthesizing novel analogs. Medicinal chemists can leverage this scaffold to explore new SAR, as demonstrated by the synthesis and molecular docking of testolactam and testololactam derivatives, which exhibited promising binding free energies [4].

Historical Reference Standard for Evaluating Aromatase Inhibitor Evolution in Cancer Research

In the context of breast cancer research, testolactone serves as a historical reference point for first-generation aromatase inhibitor therapy. Its documented clinical response rate of 15-18% in advanced breast cancer [5] provides a crucial baseline for evaluating the significant improvements in efficacy and tolerability achieved by later-generation agents. This application is relevant for pharmacoeconomic analyses, drug development benchmarking, and educational purposes in oncology pharmacology.

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